
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide (FDMA) is a small molecule that has been studied for its potential applications in various scientific fields. It has been used as a chemical reagent for the synthesis of organic compounds, as a drug for the treatment of certain diseases, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Estrogen Receptor Binding Inhibition
This compound has been studied for its potential to act as a binding inhibitor for estrogen receptors, particularly ERβ. It’s part of a class of chemicals that can compete with estrogen for binding sites, potentially reducing estrogenic activity and influencing research in hormone-related diseases .
Coactivator Binding Inhibition
In the realm of molecular biology, the compound is used to study the inhibition of coactivator binding to nuclear receptors. This is crucial for understanding the regulation of gene expression and the development of drugs targeting receptor-coactivator interactions .
Cancer Research
Due to its role in modulating receptor activity, this acrylamide derivative is valuable in cancer research, especially in cancers that are sensitive to hormone levels, such as breast and prostate cancer. It helps in understanding the pathways and designing targeted therapies .
Neurological Research
Compounds that affect estrogen receptors also have implications in neurological research. They can influence the study of neurodegenerative diseases and cognitive functions, given estrogen’s role in the central nervous system .
Synthetic Chemistry
The compound serves as a model for synthetic chemistry research, where its structure is used to develop new synthetic routes or improve existing ones for complex organic molecules. This has broader applications in pharmaceuticals and materials science .
Biological Activity Profiling
It’s used in profiling the biological activity of various derivatives of bisphenol, which are important in understanding the diverse biological effects these compounds can have, ranging from endocrine disruption to therapeutic potentials .
Drug Development
As a part of drug discovery, this compound’s interactions with various receptors can lead to the development of new drugs. Its structure-activity relationship (SAR) studies are vital for designing molecules with desired biological properties .
Environmental Impact Studies
Research into compounds like this acrylamide derivative also extends to environmental sciences, where their stability, degradation, and potential as environmental contaminants are studied to assess their impact on ecosystems .
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-8-14(13(2)11-12)9-10-17(20)19-16-6-4-3-5-15(16)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNPQBMJWUXPG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

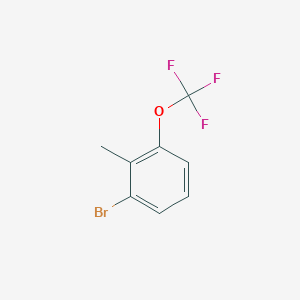
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
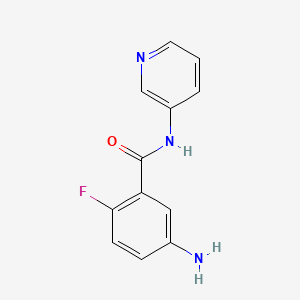
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)
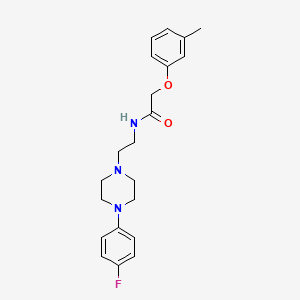
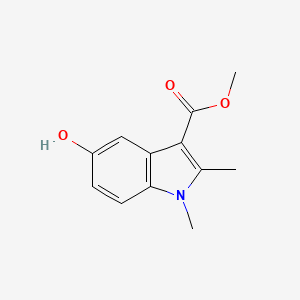
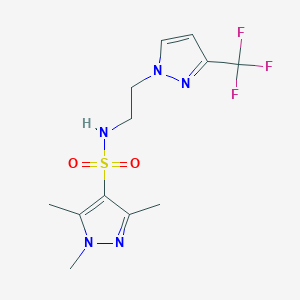
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)
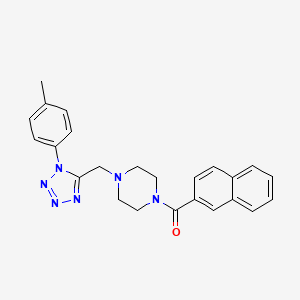
![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)